Ethyl 3-oxo-2-(phenylhydrazono)butanoate
Overview
Description
Ethyl 3-oxo-2-(phenylhydrazono)butanoate is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis : A derivative of Ethyl 3-oxo-2-(phenylhydrazono)butanoate was synthesized and analyzed for its structural properties, demonstrating its potential in the development of new compounds with unique structures (Wu, 2014).
Production of Pyrazolone Compounds : this compound was used in a condensation reaction to synthesize a pyrazolone compound, emphasizing its role in creating new chemical entities (Liu et al., 2007).
Development of Sortase A Inhibitors : This compound was identified as a precursor in the generation of sortase A inhibitors, a new class of compounds with potential implications in tackling Gram-positive pathogens (Maggio et al., 2016).
Reactive Oxygen Species Scavenging : this compound was studied for its reactivity with singlet oxygen, highlighting its potential as an antioxidant agent (Amekura et al., 2022).
Antimicrobial Activity : A derivative of this compound was synthesized and evaluated for its antimicrobial properties against various bacteria and fungi (Sarvaiya et al., 2019).
Heterocyclization Reactions : The compound was used in heterocyclization reactions, leading to the synthesis of various heterocyclic compounds (Dhar & Daniel, 1991).
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be achieved by condensation of ethyl acetoacetate with phenylhydrazine followed by oxidation of the resulting hydrazone.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylhydrazine", "Acetic acid", "Sodium nitrite", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl acetoacetate in 50 mL of ethanol and add 10 g of phenylhydrazine. Heat the mixture under reflux for 2 hours.", "Step 2: Cool the mixture to room temperature and add 10 mL of acetic acid. Dissolve 5 g of sodium nitrite in 10 mL of water and add it to the mixture slowly with stirring. Keep the mixture at 0°C for 30 minutes.", "Step 3: Add a solution of 10 g of sodium acetate in 50 mL of water to the mixture and stir for 30 minutes.", "Step 4: Acidify the mixture with hydrochloric acid and extract the product with ether. Wash the ether layer with water and dry over anhydrous sodium sulfate.", "Step 5: Evaporate the ether and purify the product by recrystallization from ethanol.", "Step 6: The final compound obtained is Ethyl 3-oxo-2-(phenylhydrazono)butanoate." ] } | |
CAS No. |
10475-63-5 |
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9+,14-13? |
InChI Key |
WGMOYLSNEVXNJG-VAUFRIEFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC=C1 |
SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-oxo-2-(phenylhydrazono)butanoate in the synthesis of the pyrazolone derivative described in the research?
A1: this compound serves as a crucial starting material in the synthesis of (1S)‐Benzyl 3‐methyl‐5‐oxo‐4‐phenylhydrazono‐4,5‐dihydro‐1H‐pyrazole‐1‐dithiocarboxylate. The research paper states that this compound is reacted with (S)-benzyl dithiocarbazate to yield the final pyrazolone product []. This suggests that this compound provides the core structure upon which the final molecule is built.
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